Cas no 1804256-42-5 (Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate
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- インチ: 1S/C14H16O6/c1-3-20-14(18)12-9(7-8-11(15)19-2)5-4-6-10(12)13(16)17/h4-6H,3,7-8H2,1-2H3,(H,16,17)
- InChIKey: FEKFAOLQNNLIGA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(C(=O)O)=CC=CC=1CCC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 89.9
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007142-1g |
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate |
1804256-42-5 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015007142-250mg |
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate |
1804256-42-5 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015007142-500mg |
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate |
1804256-42-5 | 97% | 500mg |
823.15 USD | 2021-06-21 |
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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3. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoateに関する追加情報
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1804256-42-5): A Comprehensive Overview
Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate, identified by its CAS number 1804256-42-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both carboxy and ester functional groups, coupled with a unique propyl side chain, makes it a versatile intermediate for further chemical modifications and biological evaluations.
The< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate molecule exhibits a complex stereochemical framework, which is crucial for its interaction with biological targets. The benzoate core, a well-known pharmacophore in medicinal chemistry, provides a stable aromatic system that can be further functionalized to enhance binding affinity and selectivity. The carboxy group at the 2-position and the ester linkage at the 6-position introduce additional reactivity, allowing for conjugation with various biomolecules. This structural diversity makes it an attractive candidate for exploring new pharmacological pathways.
Recent advancements in computational chemistry have enabled the precise modeling of molecular interactions, providing insights into the binding mechanisms of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate. Studies using molecular docking simulations have revealed that this compound can effectively interact with enzymes and receptors involved in inflammatory and metabolic disorders. The propyl side chain, specifically the< strong>3-methoxy-3-oxopropyl moiety, plays a critical role in modulating the compound's bioactivity. This region can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its pharmacological efficacy.
In vitro studies have demonstrated the potential of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate as an anti-inflammatory agent. Its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6 suggests its utility in treating chronic inflammatory conditions. Additionally, preliminary data indicate that this compound may exhibit antioxidant properties, further supporting its therapeutic potential. These findings are particularly relevant in light of the increasing prevalence of inflammatory diseases worldwide.
The synthesis of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
The< strong>CAS No. 1804256-42-5 registry number ensures that researchers worldwide can accurately identify and utilize this compound in their studies. The systematic naming convention provides a clear and unambiguous description of the molecular structure, facilitating communication among scientists across different disciplines. This standardization is essential for collaborative research and ensures reproducibility of experimental results.
Future research directions for< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate include exploring its mechanism of action at a molecular level and evaluating its efficacy in preclinical models. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and help guide the development of next-generation drugs. Additionally, investigating its metabolic stability and pharmacokinetic properties will be crucial for optimizing its clinical application.
The growing interest in natural product-inspired drug design has also highlighted the importance of< strong>Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate as a scaffold for novel therapeutics. By leveraging structural motifs found in natural products, researchers can develop compounds with enhanced bioactivity and reduced toxicity. The unique combination of functional groups in this molecule makes it an excellent candidate for such endeavors.
In conclusion, Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1804256-42-5) represents a promising area of research in pharmaceutical chemistry. Its complex structure, coupled with its potential bioactivity, makes it an attractive candidate for developing new therapeutic agents. Ongoing studies are expected to yield valuable insights into its pharmacological properties and applications in treating various diseases.
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